N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a thiophene ring, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-fluoro-4-methylphenylboronic acid, which is then coupled with a thiophene derivative under Suzuki-Miyaura cross-coupling conditions . The resulting intermediate is further reacted with oxane-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its structural similarity to known bioactive compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of inflammatory mediators and disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylphenylboronic acid: Shares the fluorinated phenyl group but lacks the thiophene and oxane carboxamide moieties.
N-(3-fluoro-4-methylphenyl)thiourea: Contains the fluorinated phenyl group and a thiourea moiety instead of the oxane carboxamide.
1,2,4-triazole-containing compounds: These compounds have similar heterocyclic structures and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE is unique due to its combination of a fluorinated phenyl group, a thiophene ring, and an oxane carboxamide moiety.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)19-16(20)17(6-8-21-9-7-17)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFRCSAATAVFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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